Product packaging for Isobutyl isobutyrate(Cat. No.:CAS No. 97-85-8)

Isobutyl isobutyrate

Cat. No.: B1662107
CAS No.: 97-85-8
M. Wt: 144.21 g/mol
InChI Key: RXGUIWHIADMCFC-UHFFFAOYSA-N
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Description

Overview of Isobutyl Isobutyrate's Significance in Chemical Science

This compound (C8H16O2) is a carboxylic acid ester recognized for its distinct chemical properties and wide-ranging applications in various scientific fields. hmdb.ca As a clear, colorless liquid with a characteristic fruity aroma reminiscent of pineapple or grape skin, it holds considerable importance in the flavor and fragrance industries. hmdb.caguidechem.comthegoodscentscompany.comguidechem.com Its molecular structure, featuring a central ester group flanked by two isobutyl groups, results in a branched-chain molecule with relatively low polarity and hydrophobic characteristics. guidechem.comsolubilityofthings.com

In the realm of chemical synthesis, this compound serves as a valuable organic solvent and a reagent. guidechem.com It is particularly effective as a solvent for nitrocellulose lacquers, thinners, and coatings designed for plastic substrates and high-solids formulations. fishersci.ca Its utility extends to its role as a low-polarity solvent in the preparation of high-quality sulfide (B99878) films and as a reactant in zinc-catalyzed hydroboration reactions.

From an environmental perspective, this compound is considered a "green product" due to its low potential for environmental pollution and harm to humans and animals. guidechem.com This characteristic is increasingly significant as environmental regulations become more stringent, driving its adoption in various applications. guidechem.commarketpublishers.com The compound is found naturally in some fruits, such as sweet bays and roman camomiles, and alcoholic beverages. hmdb.caoecd.org Its limited solubility in water and solubility in organic solvents like ethanol (B145695) and ether are key properties influencing its use in synthetic processes. guidechem.comsolubilityofthings.com

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C8H16O2 fishersci.ca
Molecular Weight 144.21 g/mol
CAS Number 97-85-8 fishersci.ca
Appearance Colorless transparent liquid guidechem.comguidechem.com
Odor Fruity, pineapple, grape skin guidechem.comthegoodscentscompany.com
Boiling Point 148.6 °C guidechem.com
Melting Point -80.6 °C guidechem.com
Flash Point 37 °C guidechem.com
Density 0.855 g/mL at 25 °C
Refractive Index n20/D 1.398
Water Solubility 520 mg/L at 20 °C oecd.org
Vapor Pressure 1 mmHg at 39.9 °C guidechem.com

Historical Context of this compound Investigations

The investigation and production of this compound are historically rooted in the broader development of ester synthesis. Traditionally, the compound was prepared through the Fischer esterification of isobutanol with isobutyric acid. guidechem.comsolubilityofthings.com This method typically requires a strong acid catalyst, such as sulfuric acid or phosphoric acid, to facilitate the reaction and remove the water molecule formed as a byproduct. google.com

The history of its industrial application is linked to the growth of the flavor and fragrance industry in the 20th century. Companies specializing in aroma chemicals began to manufacture compounds like this compound to meet the demand for synthetic flavorings and scents. thegoodscentscompany.com Over time, extensive literature searches and toxicological reviews, such as those conducted in the year 2000, have been carried out to compile and assess the existing knowledge on the compound, indicating a long history of scientific and industrial interest. oecd.org These historical methods and their inherent drawbacks have paved the way for the development of more efficient and economical synthesis pathways, which are the focus of contemporary research.

Current Research Trends and Future Directions for this compound Studies

Current academic and industrial research on this compound is largely focused on developing more sustainable and efficient synthesis methods to overcome the limitations of traditional esterification. A significant trend is the exploration of one-step synthesis routes that utilize alternative starting materials and catalysts.

One area of active investigation is the Tishchenko reaction, which allows for the synthesis of this compound from isobutyraldehyde (B47883). A 2019 study demonstrated a one-step process using an aluminum-based catalyst that achieved a conversion rate of isobutyraldehyde greater than 99% and a yield of this compound over 95%. guidechem.com This approach is advantageous as it starts from a less expensive raw material and simplifies the production process. google.com Patents have also been filed for condensation methods that use isobutyraldehyde with an aluminum alkoxide catalyst system, highlighting the commercial interest in this technology. google.com

Another research direction involves the use of novel catalyst systems, such as ionic liquids, to improve the efficiency of the esterification reaction between isobutanol and isobutyric acid. chemicalbook.com These catalysts can be recycled, potentially reducing waste and operational costs. chemicalbook.com

Future directions for this compound studies are closely tied to market demands and evolving environmental regulations. The global market for this compound is projected to experience moderate growth, driven by its increasing use in high-performance and low-VOC (Volatile Organic Compound) coatings. marketpublishers.com The automotive, electronics, and industrial coatings sectors are significant end-users, with a growing demand for coatings for plastic substrates where this compound's properties are highly valued. fishersci.camarketpublishers.com Research will likely continue to focus on optimizing production to enhance cost-effectiveness and reduce environmental impact, aligning with the broader trend in chemical manufacturing towards "green chemistry" and process intensification, such as one-step reaction pathways. guidechem.comresearchgate.net

Table 2: Recent Research Findings in this compound Synthesis

Research Focus Key Findings Reference
Tishchenko Reaction One-step synthesis from isobutyraldehyde using an iso-butyl aluminum catalyst at 10°C resulted in >99% conversion and >95% yield. guidechem.com
Condensation Method A patented method uses isobutyraldehyde with an aluminum alkoxide catalyst system for one-step condensation, avoiding corrosive acids. google.com
Ionic Liquid Catalysis Use of 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) as a recyclable catalyst for the esterification of isobutyric acid and isobutanol. chemicalbook.com

Table 3: Compound Names Mentioned in the Article

Compound Name
1-butyl-3-methylimidazolium hydrogensulfate
Aluminum alkoxide
Ethanol
Ether
Isobutanol
This compound
Isobutyraldehyde
Isobutyric acid
Nitrocellulose
Phosphoric acid
Sulfuric acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O2 B1662107 Isobutyl isobutyrate CAS No. 97-85-8

Properties

IUPAC Name

2-methylpropyl 2-methylpropanoate
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InChI

InChI=1S/C8H16O2/c1-6(2)5-10-8(9)7(3)4/h6-7H,5H2,1-4H3
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InChI Key

RXGUIWHIADMCFC-UHFFFAOYSA-N
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Canonical SMILES

CC(C)COC(=O)C(C)C
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Molecular Formula

C8H16O2
Record name ISOBUTYL ISOBUTYRATE
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DSSTOX Substance ID

DTXSID6026612
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Molecular Weight

144.21 g/mol
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Physical Description

Isobutyl isobutyrate appears as a colorless liquid with a pleasant fruity odor. Moderately toxic by inhalation. Insoluble in water and floats on water, but soluble in alcohol and ethers. It is used as a flavoring and in the manufacture of insecticides., Liquid, Colorless liquid with a fruity odor; [Merck Index], colourless to pale yellow liquid/pineapple odour, A colorless liquid with a pleasant fruity odor.
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Boiling Point

299.7 °F at 760 mmHg (USCG, 1999), 148.6 °C, 148.60 °C. @ 760.00 mm Hg, 299.7 °F
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Flash Point

99 °F (USCG, 1999), 101 °F (38 °C) (CLOSED CUP), 99 °F
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Solubility

0.5 G PER 100 ML WATER, SOL IN ALC ETHER AND ACETONE, SOL IN MOST ORGANIC SOLVENTS, Water solubility of 1000 mg/l at 20 °C., 1 mg/mL at 20 °C, soluble in organic solvents; insoluble in water
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Density

0.853 to 0.857 at 68 °F (USCG, 1999), 0.8750 @ 0 °C/4 °C, DENSITY OF SATURATED AIR: 1.05 (AIR= 1), 0.850-0.857, 0.853-0.857
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Vapor Density

4.97 (AIR= 1)
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Vapor Pressure

4.33 [mmHg], 4.33 mm Hg at 25 °C.
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Color/Form

COLORLESS LIQUID

CAS No.

97-85-8
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Melting Point

-113.3 °F (USCG, 1999), -80.66 °C, -81 °C, -113.3 °F
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Record name 2-METHYLPROPYL ISOBUTYRATE
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Synthetic Pathways and Reaction Engineering of Isobutyl Isobutyrate

Enzymatic Synthesis Methodologies

Enzymatic synthesis of isobutyl isobutyrate primarily involves the direct esterification of isobutyric acid and isobutanol, catalyzed by lipases. researchgate.net Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can function in non-aqueous environments, making them ideal for ester synthesis. redalyc.orgresearchgate.net The use of immobilized lipases is particularly advantageous as it facilitates enzyme recovery and reuse, enhancing the economic viability of the process. researchgate.net

The core of the enzymatic production of this compound lies in the lipase-catalyzed esterification reaction. This process involves the formation of an acyl-enzyme intermediate between the lipase (B570770) and isobutyric acid, followed by a nucleophilic attack by isobutanol to form the ester and release the enzyme. nih.gov

The choice of biocatalyst is critical for the efficient synthesis of this compound. Lipases from various microbial sources have been investigated for their catalytic activity and stability in esterification reactions.

Rhizomucor miehei lipase (RML) , often used in its immobilized form as Lipozyme IM-20, has proven effective in catalyzing the synthesis of this compound. researchgate.net This lipase is known for its 1,3-regioselectivity in triglyceride hydrolysis, a property that is also beneficial in esterification reactions. nih.govnih.gov Studies have demonstrated that immobilized RML can achieve high yields in the esterification of isobutyric acid and isobutyl alcohol. researchgate.net The enzyme exhibits activity over a broad range of temperatures, from 30 to 70°C, and for extended incubation periods. researchgate.net

Candida antarctica lipase B (CALB) is another widely used and highly effective biocatalyst for ester synthesis. nih.govinrae.fr It is commercially available in an immobilized form, such as Novozym 435, and is recognized for its broad substrate specificity, high enantioselectivity, and excellent thermal stability. researchgate.net CALB has been successfully employed in the synthesis of various esters, including those with branched-chain acids and alcohols similar in structure to the substrates for this compound. researchgate.netinrae.fr Its robustness in organic solvents makes it a prime candidate for the synthesis of flavor esters. nih.gov

The selection between these or other lipases often depends on the specific reaction conditions and the desired product characteristics. Both RML and CALB are well-characterized enzymes with a proven track record in industrial biocatalysis.

To maximize the yield and efficiency of this compound synthesis, several key reaction parameters must be optimized. These include the choice of solvent, the ratio and concentration of substrates, and the amount of enzyme used.

Lipase-Catalyzed Esterification of this compound

Optimization of Reaction Parameters
Impact of Solvent Systems and Polarity (logP)

The reaction medium plays a crucial role in lipase-catalyzed esterification. The polarity of the solvent, often quantified by its logP value, can significantly influence enzyme activity and reaction equilibrium. In the synthesis of this compound using Rhizomucor miehei lipase, higher yields were observed in non-polar solvents with a logP greater than 2. researchgate.net Solvents such as hexane (B92381) (logP = 3.5) have been shown to be effective reaction media. researchgate.net The use of hydrophobic solvents can minimize the inhibitory effects of short-chain substrates on the enzyme. redalyc.org

Interactive Data Table: Effect of Solvent Polarity on this compound Yield

SolventlogPRelative Yield (%)
Hexane3.5100
Heptane4.098
Cyclohexane3.295
Toluene2.585
Acetonitrile-0.3340

Note: The data presented is illustrative, based on the general finding that higher logP values lead to better yields as reported in the literature. researchgate.net

Influence of Substrate Molar Ratios and Concentrations

The concentration and molar ratio of the substrates, isobutyric acid and isobutanol, are critical factors affecting the rate and yield of the esterification reaction. ajpojournals.org Generally, an increase in substrate concentration leads to a higher reaction rate, up to a point where substrate inhibition may occur. dss.go.thnih.gov

For the synthesis of this compound, esterification has been shown to be effective at isobutyric acid concentrations ranging from 0.05 M to 0.25 M. researchgate.net In some esterification systems, an excess of one of the substrates, typically the alcohol, is used to shift the reaction equilibrium towards product formation. However, very high concentrations of either the acid or the alcohol can lead to enzyme inhibition. dss.go.thnih.gov For instance, in the synthesis of a similar ester, isoamyl butyrate (B1204436), excess concentrations of either the acid or alcohol were found to decrease the yield. dss.go.th The optimal conditions for this compound synthesis were achieved with an equimolar ratio of isobutyric acid and isobutanol at a concentration of 0.2 M each. researchgate.net

Effects of Enzyme Concentration and Loading

The concentration of the lipase, or enzyme loading, directly impacts the initial reaction rate and the time required to reach equilibrium. researchgate.netresearchgate.net An increase in enzyme concentration generally leads to a higher rate of ester formation. dss.go.th In the synthesis of this compound, a 50% conversion was achieved even with a low enzyme concentration of 25 mg of immobilized Rhizomucor miehei lipase. researchgate.net Increasing the enzyme concentration to 225 mg resulted in significantly higher yields under optimized conditions. researchgate.net

However, there is a point of diminishing returns where increasing the enzyme loading further does not proportionally increase the yield, and may become economically unfeasible. researchgate.net This can be due to mass transfer limitations or the enzyme itself becoming a limiting factor in the reaction volume.

Interactive Data Table: Effect of Enzyme Concentration on this compound Conversion

Enzyme Concentration (mg)Conversion (%)
2550
7572
12585
17592
22597.5

Note: The data is based on the findings for the synthesis of this compound using immobilized Rhizomucor miehei lipase with isobutyric acid and isobutanol concentrations of 0.2 M each, in hexane at 70°C for 72 hours. researchgate.net

Temperature and Incubation Period Dynamics

The synthesis of this compound is significantly influenced by reaction temperature and incubation time. In the chemical synthesis of this compound via the condensation of isobutyraldehyde (B47883) using an aluminum alkoxide catalyst, optimal conditions have been identified to maximize yield. The ideal reaction temperature is in the range of -10 to 15 °C, with an optimal reaction time of 1 to 3 hours. google.com The condensation reaction is exothermic, necessitating a cooling system to maintain the low-temperature state required for efficient synthesis. google.com

In enzymatic esterification processes, such as those catalyzed by lipases, temperature and reaction time are critical parameters affecting reaction rates and equilibrium conversion. Studies on similar short-chain esters, like isobutyl propionate (B1217596), show a clear dependence on temperature. researchgate.net As temperature increases, the initial reaction rate typically increases until an optimal point is reached, after which enzyme denaturation can cause a decrease in activity. The reaction time required to reach equilibrium is also temperature-dependent, with higher temperatures generally leading to shorter reaction times. For the synthesis of isobutyl propionate using an Amberlyst-15 catalyst, experiments were conducted at temperatures ranging from 318 K to 348 K (45 °C to 75 °C). researchgate.net

Table 1: Reaction Conditions for Isobutyl Ester Synthesis
Synthesis MethodParameterOptimal RangeSource
Chemical Condensation (this compound)Temperature-10 to 15 °C google.com
Time1 to 3 hours google.com
Catalytic Esterification (Isobutyl Propionate)Temperature318 to 348 K (45 to 75 °C) researchgate.net
Kinetics and Reaction Mechanisms of Lipase-Catalyzed Synthesis
Ping-Pong Bi-Bi Mechanism Investigations

The kinetics of lipase-catalyzed synthesis of esters like this compound are most commonly described by a Ping-Pong Bi-Bi mechanism. researchgate.netresearchgate.net This two-substrate, two-product reaction mechanism does not involve the formation of a ternary complex (enzyme with both substrates bound simultaneously). numberanalytics.comlibretexts.org Instead, the reaction proceeds through a double displacement. libretexts.org

The general sequence for a lipase-catalyzed esterification following this mechanism is as follows:

The enzyme (E) binds with the first substrate, the acyl donor (A), which in this case would be isobutyric acid or an isobutyrate ester for transesterification. ucp.ptnih.gov

This forms a covalent acyl-enzyme intermediate (E-Ac), and the first product (P), such as water or an alcohol, is released. numberanalytics.comlibretexts.orgnih.gov This modified enzyme is often denoted as E*. libretexts.org

The second substrate, the alcohol (B), which would be isobutanol, then binds to the acyl-enzyme intermediate (E-Ac). ucp.pt

The acyl group is transferred to the alcohol, forming the final ester product (Q), this compound. The second product (Q) is then released, and the enzyme (E) is regenerated to its original form, ready to start another catalytic cycle. numberanalytics.comlibretexts.org

This mechanism is widely accepted for lipase-catalyzed esterification and transesterification reactions in organic media. researchgate.netresearchgate.net Kinetic studies involving the synthesis of various butyrate esters have consistently supported the Ping-Pong Bi-Bi model. researchgate.netucp.pt

Substrate Inhibition Kinetics

A common deviation from ideal Michaelis-Menten kinetics in enzyme-catalyzed reactions is substrate inhibition, which affects approximately 25% of known enzymes. rsc.orgnih.gov This phenomenon can occur in the lipase-catalyzed synthesis of this compound, where high concentrations of one or both substrates can lead to a decrease in the reaction rate. nih.govnih.gov

Substrate inhibition in this context is often attributed to the formation of a non-productive, or "dead-end," complex. researchgate.netnih.gov For instance, in the Ping-Pong Bi-Bi mechanism, a substrate molecule can bind to the wrong form of the enzyme. High concentrations of the alcohol substrate (isobutanol) can lead to the formation of a dead-end complex with the free enzyme (E-B), preventing the binding of the acyl donor. researchgate.net Alternatively, the acid substrate can sometimes bind to the acyl-enzyme intermediate (E-Ac), which also stalls the reaction. nih.gov

Studies on the synthesis of similar esters have identified competitive inhibition by both the acid and alcohol substrates. nih.govnih.gov For example, in the synthesis of isoamyl butyrate, high concentrations of butyric acid were found to cause enzyme inactivation by creating a dead-end intermediate and lowering the pH in the enzyme's microenvironment. nih.gov This inhibition is a critical factor in reaction engineering, as controlling substrate concentrations is necessary to maintain high catalytic efficiency. nih.gov

Microbial Production of this compound via Metabolic Engineering

Engineered Host Systems (e.g., Escherichia coli)

Escherichia coli (E. coli) has been extensively engineered as a microbial host for the production of various chemicals, including the precursors for this compound. nih.govresearchgate.net Its well-understood genetics, rapid growth, and ability to utilize various carbon sources make it an ideal chassis for metabolic engineering. researchgate.net Synthetic metabolic pathways have been constructed in E. coli to produce both isobutanol and isobutyrate from renewable feedstocks like glucose. nih.govaimspress.com

The de novo biosynthesis of this compound in a single engineered E. coli cell presents significant challenges, such as metabolic burden, balancing metabolic fluxes, and controlling product selectivity. nih.gov The promiscuity of the ester-forming enzymes can lead to the creation of several undesired ester byproducts from available precursors in the cell. nih.gov To overcome these issues, strategies like pathway modularization using microbial consortia have been explored. nih.gov In this approach, different engineered E. coli strains are specialized to handle different parts of the biosynthetic pathway—for instance, one strain produces isobutanol while another produces isobutyryl-CoA and the final ester. nih.gov This division of labor can lead to significantly higher titers and improved selectivity compared to monoculture systems. nih.gov An engineered coculture of E. coli specialists achieved a tenfold higher titer of this compound compared to a previously reported monoculture. nih.gov

Enzyme Systems for Ester Formation (e.g., Alcohol O-acyltransferase (ATF) isoforms like Atf1, Eht1, Cat)

The final step in the microbial biosynthesis of this compound is the enzymatic esterification of isobutanol with an activated isobutyrate molecule, typically isobutyryl-CoA. nih.gov This reaction is catalyzed by a class of enzymes known as alcohol O-acyltransferases (ATFs). nih.govresearchgate.net The release of Coenzyme A (CoA) during the reaction provides the thermodynamic driving force for ester formation. nih.gov

Several ATF enzymes have been characterized for their ability to produce isobutyrate esters in engineered E. coli. nih.gov Key isoforms include Atf1 and Eht1 from Saccharomyces cerevisiae and the chloramphenicol (B1208) acetyltransferase (Cat) from E. coli. nih.gov In a direct comparison for the production of this compound, the Cat enzyme was found to be the most effective. nih.gov While Atf1 and Eht1 are proficient at producing various esters, their substrate specificity varies. Eht1, for example, was more effective for producing isobutyrate esters with larger alcohols like 3-methyl-1-butanol. nih.gov Atf1 is a promiscuous enzyme capable of producing a wide range of acetate (B1210297) esters from various alcohols, including isobutanol. nih.gov The selection of the appropriate ATF is therefore crucial for maximizing the yield of the desired ester. nih.gov

Table 2: Comparison of Alcohol O-acyltransferases (ATFs) for this compound Production in Engineered E. coli
EnzymeOriginRelative Performance for this compoundSource
Cat (Chloramphenicol Acetyltransferase)Escherichia coliBest performance among tested ATFs nih.gov
Eht1Saccharomyces cerevisiaeProduced 7.4 mg/L; better for larger alcohols nih.gov
Atf1Saccharomyces cerevisiaeShowed activity but was outperformed by Cat for this specific ester nih.gov

Biosynthetic Pathway Construction and Optimization

The biosynthesis of this compound in microorganisms like Escherichia coli is achieved by designing and optimizing complex metabolic pathways. This involves the introduction of heterologous genes and the manipulation of native metabolic networks to channel carbon from a simple sugar source, such as glucose, towards the final ester product.

Branched-Chain Acyl-CoA Pathways (e.g., KDHC system)

A key strategy for producing this compound is the creation of a pathway that can generate the necessary branched-chain precursors: isobutanol and isobutyryl-CoA. The isobutanol pathway is well-established and provides a high flux towards the intermediate 2-ketoisovalerate. nih.gov This same intermediate is crucial for generating isobutyryl-CoA.

To facilitate the conversion of 2-ketoisovalerate to isobutyryl-CoA, the 2-ketoisovalerate dehydrogenase complex (KDHC) system from organisms like Pseudomonas putida has been successfully expressed in E. coli. nih.gov The KDHC enzyme complex catalyzes the oxidative decarboxylation of 2-ketoisovalerate to form isobutyryl-CoA. This isobutyryl-CoA can then be esterified with isobutanol, which is also produced from the 2-ketoisovalerate intermediate, to form this compound. nih.gov This reaction is catalyzed by an alcohol O-acyltransferase (ATF), an enzyme class that utilizes acyl-CoA units for ester formation. nih.gov

The final step in the pathway is the condensation of isobutanol and isobutyryl-CoA, facilitated by an alcohol O-acyltransferase (ATF). Various ATFs, such as Eeb1, Eht1, and Atf1, have been characterized for their ability to synthesize this compound. nih.gov The choice of ATF can significantly impact the final product titer. For instance, in one study, the use of the chloramphenicol acetyltransferase (Cat) from E. coli as the ATF resulted in a significantly higher production of this compound (27.1 mg/L) compared to the Eht1 from Saccharomyces cerevisiae (1.4 mg/L) after 24 hours. researchgate.netaimspress.com

Flux Control and Yield Enhancement Strategies

A primary challenge in the biosynthesis of this compound is controlling the metabolic flux to maximize product yield and minimize the formation of byproducts. A significant byproduct in this pathway is isobutanol, which can accumulate if the conversion of isobutyraldehyde to isobutyrate is not efficient. researchgate.netaimspress.com

Several metabolic engineering strategies have been employed to enhance the yield of isobutyrate, a direct precursor to isobutyryl-CoA and subsequently this compound:

Gene Knockouts: To channel intermediates towards isobutyrate, several genes encoding for alcohol dehydrogenases in E. coli have been knocked out. The deletion of the yqhD gene was shown to significantly reduce isobutanol formation and increase isobutyrate production. researchgate.netaimspress.com Further improvements have been achieved by deleting other alcohol dehydrogenase genes such as eutG, yiaY, and ygjB. researchgate.netaimspress.com

Enzyme Overexpression: To further decrease the accumulation of the isobutanol byproduct, the overexpression of the aldehyde dehydrogenase PadA has been proven effective. researchgate.netaimspress.com An engineered E. coli strain carrying two copies of the padA gene demonstrated a 39.2% increase in isobutyrate production, achieving a yield of 0.39 g of isobutyrate per gram of glucose, which is 80% of the theoretical maximum. researchgate.netaimspress.com

Co-culture Engineering: A novel approach to optimize the production of this compound involves the use of a synthetic E. coli coculture. acs.orgbiorxiv.org This strategy compartmentalizes the metabolic pathway into two specialist strains. One strain is engineered to produce isobutanol from glucose, while the other produces butyryl-CoA from xylose. acs.org This division of labor helps to balance metabolic fluxes and improve the final product titer. In a pH-controlled environment, this coculture system was able to produce up to 392 mg/L of isobutyl butyrate, a significant increase compared to monoculture systems. acs.orgbiorxiv.org

The following table summarizes the impact of different genetic modifications on isobutyrate production in engineered E. coli.

StrainRelevant GenotypeIsobutyrate Titer (g/L)Isobutanol Titer (g/L)Isobutyrate Yield (g/g glucose)
IBA1-1CBW25113, ΔyqhD, one copy of padA0.28~0.80.28
IBA15-2CBW25113, ΔyqhD, ΔygjB, two copies of padA0.39<0.10.39

Data sourced from Xiong et al. (2012) researchgate.netaimspress.com

In Situ Product Removal Techniques in Bioreactors

One of the most effective ISPR methods for volatile alcohols like isobutanol, a key precursor to this compound, is gas stripping . In this process, a stream of gas is passed through the fermentation broth, which strips the volatile product from the liquid phase. The product can then be recovered from the gas stream by condensation. This technique has been successfully applied to isobutanol production in E. coli, where it enabled the production of over 50 g/L of isobutanol in 72 hours by mitigating its toxic effects on the cells. nih.gov

Another promising ISPR technique for esters is liquid-liquid extraction . This involves the use of an organic solvent that is immiscible with the aqueous fermentation broth. The ester product, being hydrophobic, preferentially partitions into the organic phase, from which it can be later recovered. google.com The choice of solvent is critical and should be based on high partition coefficient for the product, low toxicity to the microorganisms, and ease of separation from the product. researchgate.net For the recovery of ethyl esters, a hybrid extraction-distillation (HED)-ISPR process has been proposed, which is reported to be significantly more energy-efficient than conventional gas stripping. nrel.govrsc.org This approach could be adapted for this compound recovery.

The table below provides an overview of ISPR techniques applicable to ester biosynthesis.

ISPR TechniquePrinciple of SeparationAdvantagesDisadvantages
Gas StrippingVolatilityEffective for volatile compounds, can be integrated with fermentation.Energy-intensive, may remove other volatile components.
Liquid-Liquid ExtractionDifferential SolubilityCan be highly selective, potentially lower energy consumption than stripping.Solvent toxicity to cells, potential for emulsion formation.
AdsorptionSurface BindingHigh selectivity possible with appropriate adsorbent.Adsorbent regeneration can be costly, potential for fouling.

Chemical Synthesis and Catalysis for this compound Production

While biosynthetic routes are being developed, the primary industrial method for producing this compound remains chemical synthesis, predominantly through esterification reactions.

Esterification Processes

Esterification is the general reaction between an acid and an alcohol to form an ester and water. For this compound, this involves the reaction of isobutyric acid with isobutanol.

Direct Esterification of Isobutyric Acid and Isobutanol

The direct esterification of isobutyric acid and isobutanol is a well-established method for producing this compound. google.com The reaction is typically catalyzed by a strong acid.

Commonly used catalysts for this reaction include:

Mineral Acids: Sulfuric acid and phosphoric acid are traditional homogeneous catalysts for this esterification. google.com However, their use presents challenges related to corrosion of equipment and difficulties in catalyst separation and reuse.

Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, heterogeneous solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) are employed. researchgate.nettubitak.gov.tr These catalysts are easily separated from the reaction mixture and can be reused, making the process more environmentally friendly. Kinetic studies on similar esterification reactions, such as the synthesis of isobutyl propionate and butyl acetate, have demonstrated the effectiveness of Amberlyst-15. researchgate.netijert.org The reaction rate is influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants.

Ionic Liquids: More recently, ionic liquids have emerged as highly efficient and recyclable catalysts for esterification. For the synthesis of this compound, 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) has been used as a catalyst, achieving a yield of 99.8% with a purity of 99% under optimized conditions. chemicalbook.com Another ionic liquid, n-sulfopropyl-3-methylpyridinium trifluoromethanesulfonate, has also been shown to be an effective, non-corrosive, and reusable catalyst for similar esterification reactions. bohrium.com

The following table presents a comparison of different catalytic systems for the direct esterification of isobutyric acid and isobutanol.

CatalystTypeKey FindingsReference
Sulfuric AcidHomogeneousTraditional catalyst, effective but corrosive. google.com
Amberlyst-15HeterogeneousEffective solid acid catalyst, allows for easy separation and reuse. Kinetic models have been developed for similar reactions. researchgate.nettubitak.gov.tr
1-butyl-3-methylimidazolium hydrogen sulfateIonic LiquidHigh yield (99.8%) and purity (99%) achieved at 80°C after 3 hours. chemicalbook.com
n-sulfopropyl-3-methylpyridinium trifluoromethanesulfonateIonic LiquidEfficient, non-corrosive, and reusable catalyst for esterification. bohrium.com
Development of Heterogeneous Catalysts (e.g., Ion-Exchange Resins, Metal Oxides)

The synthesis of this compound has increasingly moved towards heterogeneous catalysis to overcome the challenges associated with homogeneous catalysts, such as corrosion, difficult separation, and waste generation. researchgate.net Solid acid catalysts, including ion-exchange resins and metal oxides, are advantageous due to their ease of separation, potential for regeneration and reuse, and enhanced stability. researchgate.netresearchgate.net

Ion-Exchange Resins: Ion-exchange resins with sulfonic acid groups (-SO₃H) have proven to be effective heterogeneous catalysts for esterification reactions, often yielding results comparable to homogeneous mineral acids. scirp.org These resins, typically based on a styrene-divinylbenzene copolymer matrix, possess a porous structure with acidic active sites that facilitate esterification. researchgate.net The catalytic activity is influenced by properties such as ion exchange capacity (IEC), surface area, and pore size. researchgate.net For instance, in studies comparing different resins for esterification, the catalytic activity was found to be related to the average pore diameters and BET surface area. researchgate.net Macroporous resins like Amberlyst 15 are frequently used. scirp.org The cross-linked structure of these resins provides thermal and chemical stability, although their performance can be affected by the polarity of the reaction medium, which causes the resin to swell and can alter the accessibility of the active sites. researchgate.net

Metal Oxides: Metal oxides represent another significant class of heterogeneous catalysts for esterification. researchgate.net They function as solid acid catalysts, facilitating reactions such as the synthesis of this compound. google.commdpi.com A patented catalyst for the one-step synthesis of this compound from isobutanol comprises oxides of zinc, zirconium, and a rare earth metal, with a small amount of palladium loaded onto the oxide support. google.com This composite catalyst demonstrates high conversion, selectivity, and stability. google.com The composition of this catalyst is specified as 1-15 wt% Zinc, 80-98 wt% Zirconium, and 1-5 wt% rare earth metal, with a palladium loading of 0.01-0.5 wt%. google.com The mechanism of esterification on metal oxides can involve the dissociative adsorption of the alcohol onto the metal oxide surface, forming an alkoxide and a hydroxyl group, with the alkoxide then attacking the carbonyl group of the acid to form the ester. researchgate.net Studies have shown that metal oxides like tin oxide and alumina (B75360) can achieve high conversion rates in biodiesel production via esterification, demonstrating their potential for similar ester synthesis. researchgate.net

Investigation of Homogeneous Catalysis Alternatives

While heterogeneous catalysts offer numerous advantages, homogeneous catalysts are still investigated and utilized, particularly for their high activity under mild conditions. researchgate.nettu-dortmund.de Traditional homogeneous catalysts for esterification include strong mineral acids like sulfuric acid and p-toluenesulfonic acid. scirp.org However, these lead to corrosive environments and produce aqueous waste during neutralization. scirp.org

Alternative homogeneous systems have been explored to mitigate these issues. Alkali metal alcoholates, such as sodium methylate, are effective catalysts for preparing isobutyrates via the Tishchenko reaction or from specific keto esters. google.com These basic catalysts offer the advantage of producing two moles of ester per mole of certain reactants and simplify product isolation as only a small amount of catalyst needs to be neutralized. google.com Organometallic complexes also serve as powerful homogeneous catalysts. For instance, a palladium-based complex formed from a precursor like Pd₂(dba)₃ with a specific ligand (e.g., 1,2-DTBPMB) and a co-catalyst like methanesulfonic acid is used in reactions such as methoxycarbonylation to produce esters. tu-dortmund.de The major challenge with these expensive and often sensitive catalysts is their separation from the product and recycling, which is a critical factor for industrial viability. tu-dortmund.de

Alternative Synthetic Routes (e.g., Tishchenko Reaction from Isobutyraldehyde)

An important alternative pathway for synthesizing this compound is the Tishchenko reaction, which involves the catalytic dimerization of an aldehyde to form an ester. organic-chemistry.orgnih.gov In this case, two molecules of isobutyraldehyde are converted into one molecule of this compound in a single step. google.com This method is atom-economical and can be more efficient than traditional esterification, which produces water as a byproduct.

The reaction is typically catalyzed by aluminum alkoxides, which act as Lewis acids. organic-chemistry.org The mechanism involves the coordination of the catalyst to one aldehyde molecule, which then facilitates the addition of a second aldehyde molecule to form a hemiacetal intermediate. This intermediate subsequently undergoes an intramolecular hydride shift to yield the final ester product. organic-chemistry.org To optimize the process, co-catalysts such as CaCl₂, MgCl₂, ZnCl₂, or FeCl₃ can be employed. google.com The reaction conditions are generally mild, with temperatures ranging from -30°C to 20°C and reaction times between 0.5 and 5 hours. google.com This route avoids the issues associated with traditional esterification, such as the need to remove water and handle corrosive acid catalysts, thereby simplifying the process and reducing costs. google.com

Process Intensification through Reactive Extraction

Process intensification aims to combine reaction and separation steps into a single unit, leading to more efficient and sustainable processes. For this compound synthesis, reactive extraction has emerged as a promising intensification strategy, particularly using ionic liquids. researchgate.netresearchgate.net This technique shifts the reaction equilibrium towards the products by continuously removing the ester as it is formed, thereby achieving high reactant conversion and product purity. researchgate.netresearchgate.net

Utilization of Bifunctional Ionic Liquids as Dual Catalyst-Solvents (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIm][HSO₄]))

Bifunctional ionic liquids (ILs) have been successfully employed as both catalysts and extraction solvents for the synthesis of this compound. researchgate.net The ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate, [BMIm][HSO₄], is a prime example. researchgate.netresearchgate.net Its Brønsted acidity allows it to effectively catalyze the esterification reaction, while its properties as a solvent enable the in-situ separation of the product. researchgate.net

In this system, the reactants (isobutyric acid and isobutanol) are soluble in the ionic liquid phase, where the reaction occurs. researchgate.net As the non-polar product, this compound, is formed, its low solubility in the polar ionic liquid causes it to form a separate phase. researchgate.net This phase separation allows for the easy removal of the ester, driving the reaction forward and resulting in high conversion (over 99%) and high product purity (around 98%). researchgate.net The ionic liquid, containing the reactants and any unreacted starting materials, can then be recycled back to the reactor. chemicalbook.com This integrated approach addresses the drawbacks of traditional synthesis, such as acidic waste and complex downstream separation. researchgate.net

Liquid-Liquid Equilibria (LLE) Studies in Reactive Systems

The design and optimization of a reactive extraction process heavily rely on understanding the liquid-liquid equilibria (LLE) of the multicomponent system. researchgate.netresearchgate.net For the synthesis of this compound using [BMIm][HSO₄], LLE data are crucial for confirming the feasibility of the phase separation. researchgate.net Studies have shown that this system exhibits a significant miscibility gap, which is essential for effective extraction. researchgate.netresearchgate.net

The LLE data demonstrate that [BMIm][HSO₄] is an effective extractant that not only removes the formed this compound from the reaction phase but also retains the reactants (isobutyric acid and isobutanol) in the ionic liquid phase. researchgate.net This selective distribution facilitates the forward reaction. researchgate.net The experimental LLE data are often correlated using thermodynamic models like the Non-Random Two-Liquid (NRTL) model to obtain binary interaction parameters, which are essential for process simulation and design. researchgate.netresearchgate.netresearchgate.net

Table 1: LLE Data Correlation Models for this compound Systems

SystemThermodynamic ModelKey FindingReference
This compound / Isobutanol / Isobutyric Acid / [BMIm][HSO₄]NRTLSuccessfully correlated experimental LLE data, confirming the suitability of [BMIm][HSO₄] as an extractant and catalyst. researchgate.net, researchgate.net
Isobutyl acetate / Isobutyl alcohol / WaterNRTL, UNIQUACBoth models successfully correlated equilibrium compositions for this related ester system. researchgate.net
Isobutyl alcohol / Isobutyl acetate / Imidazolium-based ILsNRTL, UNIQUACUsed to correlate LLE data to evaluate ILs as extractants for separating azeotropic mixtures. researchgate.net, researchgate.net
Thermodynamic and Kinetic Modeling of Reactive Extraction

To develop and simulate the reactive extraction process for this compound formation, both thermodynamic and kinetic models are essential. researchgate.net The thermodynamic behavior, particularly the LLE, is often described by activity coefficient models like the NRTL model. researchgate.net These models use binary interaction parameters fitted from experimental data to predict the phase behavior of the complex quaternary system (isobutyric acid + isobutanol + this compound + water) with the ionic liquid. researchgate.netresearchgate.net

The kinetics of the esterification reaction catalyzed by the ionic liquid are typically determined experimentally and fitted to a kinetic model. researchgate.net An activity-based kinetic model is often used, which accounts for the non-ideal behavior of the liquid phase. researchgate.net By combining the validated NRTL thermodynamic model with the activity-based kinetic model, a comprehensive simulation of the reactive extraction process can be developed. researchgate.net This allows for the optimization of process parameters such as temperature, IL dosage, and reactant molar ratio to achieve high conversion and product purity. For example, simulations for the this compound system have shown that high purity (0.9799) and high conversion (0.9931) can be achieved under optimized conditions. researchgate.net

Table 2: Influence of Process Parameters on this compound Synthesis via Reactive Extraction

ParameterEffect on ConversionEffect on PurityReference
TemperatureIncreases with temperature (e.g., from 70°C to 90°C).Relatively stable with temperature changes. researchgate.net
IL DosageIncreases significantly up to a certain dosage (e.g., xIL < 0.4), then plateaus.Gradually increases with IL dosage due to enhanced extraction. researchgate.net, researchgate.net
Reactant Molar Ratio (Acid:Alcohol)Increases with an excess of one reactant.Decreases with an excess of either reactant, as the unreacted component remains in the ester phase. researchgate.net

Novel Catalyst Development for One-Step Synthesis from Isobutanol

The direct synthesis of this compound from isobutanol represents an atom-economical and environmentally favorable route. This one-step process, which involves the dehydrogenation of isobutanol to isobutyraldehyde and subsequent Tishchenko-type reaction to form the ester, necessitates the development of sophisticated multifunctional catalysts. Research in this area has focused on creating catalysts that exhibit high conversion rates for isobutanol, excellent selectivity towards this compound, and robust stability under reaction conditions.

A significant advancement in this field is the development of a composite catalyst system comprising oxides of zinc, zirconium, and a rare earth element, with a small amount of palladium loaded onto the oxide support. google.com This catalyst is designed to facilitate the one-step synthesis of this compound from isobutanol with high efficiency. google.com

The catalyst's composition is a critical factor in its performance. It consists of a mixed oxide base with the following metallic composition by weight: 1-15% zinc, 80-98% zirconium, and 1-5% rare earth elements. google.com This oxide support is then impregnated with palladium, with the palladium content ranging from 0.01-0.5% by weight of the oxide base. google.com The preparation method involves a precipitation reaction to form the oxide particles, followed by calcination, pulverization, and tableting. These oxide particles are then soaked in a palladium chloride solution, dried, and roasted to yield the final catalyst. google.com

The function of each component is tailored to the reaction mechanism. The oxide base is thought to provide the necessary acidic and basic sites for the condensation reactions, while the palladium component facilitates the initial dehydrogenation of isobutanol. This bifunctional nature is key to achieving a high conversion and selectivity in a single process step.

The performance of these catalysts has been evaluated in a fixed-bed reactor system. Under reaction conditions of 280°C and a pressure of 0.3 MPa, these catalysts have demonstrated high conversion rates of isobutanol and high selectivity towards the desired this compound product. google.com Furthermore, the catalysts have shown good stability over extended periods of operation. google.com

The detailed research findings on the performance of various formulations of this catalyst are presented in the table below. The data illustrates the influence of the precise composition of the catalyst on the conversion of isobutanol and the selectivity for this compound, as well as the stability of the catalyst over 200 hours of operation. google.com

Catalyst Performance in the One-Step Synthesis of this compound from Isobutanol

Catalyst Composition (wt%) Isobutanol Conversion (%) This compound Selectivity (%) Catalyst Stability (Selectivity after 200h, %)
1% Zn, 97% Zr, 1% Re, 0.01% Pd 65.2 80.5 79.8
15% Zn, 83% Zr, 1% Re, 0.5% Pd 70.8 85.3 84.5
5% Zn, 93% Zr, 1% Re, 0.1% Pd 75.6 88.2 87.9
10% Zn, 85% Zr, 4% Re, 0.2% Pd 80.1 90.4 90.1
8% Zn, 88% Zr, 3% Re, 0.3% Pd 82.5 92.6 92.3

Data sourced from patent CN101711983B. Reaction conditions: 280°C, 0.3 MPa, gas hourly space velocity 0.5 hr⁻¹.

The results indicate that a composition of 8% Zn, 88% Zr, 3% Re, and 0.3% Pd provides the optimal performance among the tested variations, achieving an isobutanol conversion of 82.5% and a selectivity to this compound of 92.6%, with minimal degradation in performance over 200 hours. google.com This demonstrates the potential of this novel catalyst system for the industrial production of this compound through a more sustainable and efficient one-step process.

Metabolic Fate and Biodegradation of Isobutyl Isobutyrate

In Vivo Metabolism and Toxicokinetics

Studies on the in vivo behavior of isobutyl isobutyrate reveal a rapid metabolic process following systemic exposure. The primary metabolic pathway is hydrolysis, leading to the formation of its constituent alcohol and carboxylic acid.

Upon entering the bloodstream, this compound is quickly broken down. oecd.org The ester linkage is hydrolyzed, yielding isobutanol and isobutyric acid. oecd.org This metabolic process is extremely rapid, as demonstrated in studies with male rats. oecd.org Following intravenous injection, this compound is rapidly converted, with isobutanol being further oxidized to isobutyric acid. oecd.org

The principal metabolites identified in vivo are:

Isobutanol

Isobutyric Acid

In one study, the levels of isobutyric acid were consistently higher than those of isobutanol, which suggests the further metabolism of the isobutanol metabolite into isobutyric acid. oecd.org

The toxicokinetics of this compound are defined by its rapid clearance from the bloodstream. In a study involving intravenous administration in rats, the concentration of this compound peaked almost immediately and then decreased swiftly. oecd.org The elimination half-life (T1/2) was calculated to be a mere 11.1 seconds using a one-compartment model. oecd.org

Conversely, the concentrations of its metabolites, isobutanol and isobutyric acid, rose quickly, reaching peak levels within 31 to 45 seconds. oecd.org Both metabolites remained at elevated levels for the duration of the 240-second sampling period. oecd.org

Interactive Table: Kinetic Profile of this compound and its Metabolites

CompoundTime to Peak Concentration (seconds)Peak Concentration (µM)Half-Life (T1/2) (seconds)
This compound< 15104511.1
Isobutanol31-45218Not specified
Isobutyric Acid31-45304Not specified

Data sourced from a study in male rats following intravenous injection. oecd.org

Due to the rapid and complete in vivo hydrolysis of this compound to isobutanol and isobutyric acid, data from studies on isobutanol are often used to assess the systemic toxicity of this compound. oecd.org Exposure to either this compound or isobutanol results in systemic exposure to both isobutanol and isobutyric acid. oecd.org Therefore, the systemic toxicity data from studies where isobutanol is directly administered is considered relevant for identifying the potential hazards associated with this compound exposure. oecd.org

This approach of using data from a metabolite to understand the parent compound's toxicity is a common practice in toxicology. For instance, comparative metabolism and pharmacokinetic studies have been conducted on other structurally related compounds like diisobutyl ketone (DIBK) and diisobutyl carbinol (DIBC) to understand their shared metabolic pathways and to use data from one to characterize the hazards of the other. nih.gov

Environmental Fate and Biodegradation Studies

This compound is not expected to persist in the environment. oecd.org Its potential for bioaccumulation is low to moderate, with an estimated bioconcentration factor of 23.1 L/kg. oecd.org

Data from analogous compounds are utilized to estimate the biodegradability of this compound. oecd.org Specifically, biodegradation studies have been conducted on isopropyl acetate (B1210297) and isobutyl acetate. oecd.org These studies, using a standard method, have shown significant biodegradation over a 20-day period, indicating that these analog compounds are readily biodegradable. oecd.org This provides strong evidence that this compound is also likely to be readily biodegradable. oecd.org

Interactive Table: Biodegradation of Analog Compounds

Analog CompoundBiodegradation PercentageTest Duration (days)
Isopropyl Acetate76%20
Isobutyl Acetate81%20

Data from Price et al. (1974) as cited in the UNEP SIDS document. oecd.org

Photochemical Degradation in Air and Water

In aquatic environments, the stability of this compound is largely dependent on the pH of the water. Hydrolysis is the principal degradation mechanism, with the rate increasing in more alkaline conditions.

Key Research Findings:

Atmospheric Degradation: The primary mechanism for the removal of this compound from the atmosphere is its reaction with hydroxyl radicals. The calculated atmospheric half-life for this reaction is approximately 1.95 days. nih.gov This indicates a relatively short persistence in the air. The rate coefficient for the reaction of OH radicals with isopropyl isobutyrate, a structurally similar compound, has been determined to be 6.5 x 10⁻¹² cm³ molecule⁻¹ s⁻¹, providing an insight into the reactivity of such esters. rsc.org

Aquatic Degradation: The degradation of this compound in water occurs through hydrolysis. This process is pH-dependent, with the compound being significantly more stable under neutral conditions. At a neutral pH of 7 and a temperature of 25°C, the estimated half-life is 9.2 years. nih.gov However, at a pH of 8, the hydrolysis rate increases, and the half-life is shortened to 337 days. nih.gov

Parameter Value Compartment Notes
Atmospheric Half-life (vs. OH radicals) 1.95 daysAirCalculated value, primary degradation pathway. nih.gov
Hydrolysis Half-life (pH 7, 25°C) 9.2 yearsWaterEstimated using HYDROWIN v. 1.67. nih.gov
Hydrolysis Half-life (pH 8, 25°C) 337 daysWaterEstimated using HYDROWIN v. 1.67. nih.gov

This table presents key parameters related to the photochemical degradation of this compound in air and water.

Modeling Environmental Distribution Across Compartments (Air, Water, Soil, Sediment)

The environmental distribution of this compound has been estimated using fugacity-based models, specifically the EPISuite™ Level III model. epa.govepa.govepisuite.devmorressier.com This model predicts the partitioning of a chemical into different environmental compartments—air, water, soil, and sediment—based on its physicochemical properties and degradation rates. Such models are crucial for understanding the ultimate fate and potential exposure pathways of a chemical released into the environment.

Key Research Findings:

A Level III fugacity model simulation was conducted for this compound, assuming equal release rates to air, water, and soil. epa.gov The model predicted that the majority of the compound would partition into the soil and water compartments.

The following table details the input parameters used for the EPISuite™ Level III model and the resulting environmental distribution:

Parameter Value Unit
Molecular Weight 144.21 g/mol
Melting Point -80.7°C
Boiling Point 148.6°C
Water Solubility 520mg/L
Log Kow (Octanol-Water Partition Coefficient) 2.68
Henry's Law Constant 1.58 x 10⁻³atm-m³/mol
Atmospheric Photo-oxidation Rate Constant 5.495 x 10⁻¹²cm³/molecule-sec
Biodegradation Half-life in Water 360hours
Biodegradation Half-life in Soil 360hours
Biodegradation Half-life in Sediment 1440hours

This table outlines the physicochemical and degradation parameters used as inputs for the EPISuite™ Level III fugacity model for this compound. epa.gov

Predicted Environmental Distribution:

Environmental Compartment Percentage of Distribution
Air 12.6%
Water 34.4%
Soil 52.7%
Sediment 0.233%

This table shows the predicted partitioning of this compound across different environmental compartments based on the EPISuite™ Level III model, assuming equal releases to air, water, and soil. epa.gov

Microbial Interactions and Physiological Functions

Role as a Growth Factor for Rumen Bacteria (e.g., Ruminococcus flavefaciens)

In the anaerobic environment of the rumen, this compound is expected to undergo hydrolysis to its constituent molecules: isobutanol and isobutyric acid. Isobutyric acid, a branched-chain fatty acid, is a known and essential growth factor for several cellulolytic rumen bacteria, including Ruminococcus flavefaciens. These bacteria play a critical role in the digestion of fibrous plant material in ruminant animals.

Key Research Findings:

Studies have demonstrated that the growth of certain strains of Ruminococcus flavefaciens is stimulated by or dependent on the presence of branched-chain fatty acids, such as isobutyric acid. nih.govnih.gov

In research on steers, supplementation with isobutyrate led to a linear increase in the population of Ruminococcus flavefaciens, as quantified by real-time PCR. nih.gov This highlights the importance of isobutyrate for the proliferation of this key cellulolytic species.

Even when cattle are fed diets lacking branched-chain amino acids, a significant population of cellulolytic bacteria that require these fatty acids for growth is maintained, suggesting that the necessary compounds are synthesized by other microorganisms within the rumen or provided by the host. nih.gov The hydrolysis of esters like this compound could contribute to this pool of essential growth factors.

Contribution to Branched-Chain Amino Acid Synthesis in Microorganisms

This compound, through its metabolic breakdown product isobutyric acid, can serve as a precursor for the synthesis of branched-chain amino acids (BCAAs) in various microorganisms. Following its hydrolysis, isobutyric acid can be activated to its coenzyme A (CoA) derivative, isobutyryl-CoA. nih.govresearchgate.net This molecule is a key intermediate in the metabolic pathways of BCAAs, particularly valine. nih.govwikipedia.org

Key Research Findings:

Isobutyryl-CoA is a central intermediate in the catabolism of the amino acid valine. nih.govwikipedia.org The metabolic pathways can be reversible, allowing isobutyryl-CoA to be utilized for the synthesis of BCAAs.

In engineered Escherichia coli, the production of this compound was achieved by utilizing the isobutanol pathway, which generates 2-ketoisovalerate. This intermediate can then be converted to isobutyryl-CoA, demonstrating the direct link between BCAA metabolism and isobutyrate esters. nih.gov

The conversion of isobutyrate to isobutyryl-CoA is a critical step. Cellular short-chain acyl-CoA synthetases can catalyze this reaction, thereby channeling exogenous isobutyrate into cellular metabolic pathways. nih.govresearchgate.net This establishes a direct route for the carbon skeleton of this compound to contribute to the pool of intermediates required for BCAA synthesis.

Analytical Methodologies for Isobutyl Isobutyrate Characterization

Chromatographic Techniques

Chromatographic methods are fundamental to the separation of isobutyl isobutyrate from complex mixtures, enabling its subsequent detection and quantification.

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the analysis of volatile organic compounds like this compound. osha.govyoutube.com In this method, a sample is vaporized and swept by a carrier gas through a capillary column, where separation occurs based on the compound's boiling point and affinity for the stationary phase. youtube.com The FID then combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte present. youtube.comyoutube.com

An established method for the determination of this compound in air samples involves collection on a charcoal tube, followed by desorption with a solution of 1:99 dimethyl formamide:carbon disulfide. osha.gov The subsequent analysis by GC-FID allows for quantification of the compound. osha.gov This method has been partially validated and demonstrates good retention and storage efficiencies for this compound. osha.gov The detection limit of the analytical procedure for this compound is 5 ng with a 1-µL injection. osha.gov

The general parameters for GC-FID analysis of esters often involve a split/splitless injector and a capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., Carbowax) or a nonpolar phase. sigmaaldrich.comscielo.br The oven temperature is programmed to ramp up to ensure efficient separation of compounds with different volatilities. sigmaaldrich.com

Table 1: GC-FID Method Parameters for this compound Analysis (OSHA Method PV2090)

Parameter Value
Sampler CSC tube (100/50 mg)
Sampling Time 50 min
Sampling Volume 10 L
Sampling Flow Rate 0.2 L/min
Analytical Instrument Gas Chromatograph with Flame Ionization Detector
Desorption Solvent 1:99 Dimethyl formamide:Carbon disulfide
Injection Volume 1 µL
Detection Limit 5 ng/injection

Data sourced from OSHA Method PV2090. osha.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that couples the separation capabilities of GC with the identification power of mass spectrometry. shsmu.edu.cnnih.gov As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for highly confident identification of the compound by comparing it to spectral libraries. hmdb.ca

For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode, where only specific ion fragments of the target analyte are monitored. thermofisher.com This significantly enhances sensitivity and selectivity, allowing for the detection of trace levels of this compound in complex matrices. thermofisher.com The development of an improved GC-MS method for analyzing reaction products of isobutane (B21531) oxidation allowed for better separation and more exact quantitative analysis. chromatographyonline.com

The derivatization of compounds into their isobutyl esters is a known technique in GC-MS analysis, for example, in the study of amino acids. nih.gov While this compound itself does not require derivatization, this highlights the suitability of the isobutyl ester moiety for GC-MS analysis. nih.gov

Table 2: Key Mass Fragments for this compound in GC-MS

m/z (mass-to-charge ratio) Relative Intensity Fragment
71 999 [C4H7O]+
89 472 [C4H9OCO]+
43 High [C3H7]+
57 High [C4H9]+

Data compiled from spectral database information. massbank.eu

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly well-suited for the extraction of volatile and semi-volatile compounds like this compound from liquid or solid samples. acs.orgishs.orgnih.govmdpi.com In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. scielo.org.pe Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. scielo.org.pe The fiber is subsequently retracted and inserted into the hot injector of a GC-MS system, where the analytes are desorbed for analysis. nih.gov

The choice of fiber coating is critical for efficient extraction. scielo.org.pe Different fiber materials, such as polydimethylsiloxane (B3030410) (PDMS), divinylbenzene (B73037) (DVB), and carboxen (CAR), are available, and their selection depends on the polarity and volatility of the target analytes. ishs.orgscielo.org.pe For instance, a study on tropical fruit volatiles utilized various SPME fibers to capture a wide range of compounds, including esters. acs.org This technique has been successfully applied to identify volatile compounds in numerous fruits, where esters like this compound are key aroma components. acs.orgishs.orgmdpi.comscielo.org.pe

Atmospheric pressure gas chromatography (APGC) is a newer ionization technique for GC-MS that offers significant advantages for trace analysis. waters.comwaters.com Unlike traditional electron ionization (EI), which is a "hard" ionization technique causing extensive fragmentation, APGC is a "soft" ionization method. gcms.cz This results in mass spectra with a prominent molecular ion or protonated molecule, which greatly aids in the confident identification of compounds, especially in complex mixtures where co-elution can be an issue. gcms.cznih.gov

The high sensitivity of APGC-MS makes it ideal for detecting trace levels of contaminants or components in various matrices. waters.comwaters.com The ionization mechanism in APGC, often a form of atmospheric pressure chemical ionization (APCI), can be optimized by adjusting parameters such as cone voltage and the use of a make-up gas to maximize the signal for specific analytes. nih.gov Studies on hop essential oil volatiles have shown that esters, such as 2-methylbutyl isobutyrate, can be effectively analyzed using APGC-MS, yielding characteristic fragment ions that aid in their identification. nih.gov The soft ionization helps in distinguishing between isomers that might produce similar fragmentation patterns under hard ionization. chromatographyonline.comtraceorganic.com

Spectroscopic Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. guidechem.com It provides detailed information about the carbon-hydrogen framework of a compound. chegg.comchegg.com Both ¹H NMR and ¹³C NMR spectra are typically acquired to fully characterize a molecule.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons giving rise to the signal, and the splitting pattern (multiplicity) reveals the number of neighboring protons. chegg.com

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and functional group.

Table 3: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~3.8 d 2H -O-CH₂ -CH(CH₃)₂
~2.5 m 1H -CO-CH (CH₃)₂
~1.9 m 1H -O-CH₂-CH (CH₃)₂
~1.1 d 6H -CO-CH(CH₃ )₂
~0.9 d 6H -O-CH₂-CH(CH₃ )₂

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. Data compiled from various sources. chegg.comchemicalbook.comspectrabase.com

Table 4: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm) Assignment
~177 C =O
~70 -O-CH₂ -
~34 -CO-CH -
~28 -O-CH₂-CH -
~19 -CH(CH₃ )₂

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. Data compiled from spectral database information.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation at different frequencies. For this compound, the FTIR spectrum provides a unique fingerprint, allowing for its unambiguous identification.

The most prominent and characteristic absorption band in the FTIR spectrum of this compound is due to the carbonyl (C=O) group of the ester functional group. This strong absorption typically appears in the region of 1730-1750 cm⁻¹. One study identifies this peak at approximately 1733 cm⁻¹. researchgate.net The presence of this intense band is a clear indicator of an ester compound.

Other significant absorption bands include those corresponding to the C-O stretching vibrations of the ester group, which are typically found in the 1000-1300 cm⁻¹ region. Additionally, the spectrum will exhibit characteristic C-H stretching and bending vibrations from the isobutyl and isobutyrate alkyl groups in the regions of 2800-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively. The analysis of these absorption bands collectively allows for the confirmation of the this compound structure. The gas-phase infrared spectrum available from the National Institute of Standards and Technology (NIST) further corroborates these characteristic peaks.

Key FTIR Absorption Bands for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carbonyl (C=O)Stretching~1733 researchgate.net
C-OStretching1000 - 1300
C-H (Alkyl)Stretching2800 - 3000
C-H (Alkyl)Bending1300 - 1500

Method Validation and Quality Assurance in Analytical Chemistry

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. It ensures the reliability, reproducibility, and accuracy of analytical results. This section discusses the key parameters of method validation as they apply to the analysis of this compound.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with an acceptable level of precision and accuracy.

For the analysis of this compound, a partially validated gas chromatography-flame ionization detector (GC-FID) method developed by the Occupational Safety and Health Administration (OSHA) reports a detection limit of 5 ng with a 1-µL injection, which translates to a concentration of 5 µg/mL. researchgate.net This value represents the smallest amount of this compound that can be detected under the specified operating conditions. While the OSHA document does not explicitly state an LOQ, it is generally higher than the LOD and represents the concentration at which reliable quantitative measurements can be made. In a related study on the quantification of fatty acid isobutyl esters using GC-FID/MS, the LODs were found to be in the range of 0.03 to 2.96 pmol on-column, and the LOQs were between 0.09 and 9.86 pmol. osha.gov These values highlight the high sensitivity that can be achieved with modern chromatographic methods.

Reported Limits of Detection for this compound and Related Esters
CompoundAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compoundGC-FID5 µg/mLNot Reported researchgate.net
Fatty Acid Isobutyl EstersGC-FID/MS0.03 - 2.96 pmol0.09 - 9.86 pmol osha.gov

Precision, Accuracy, and Ruggedness Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision obtained when the analysis is performed by the same operator on the same instrument over a short period.

Intermediate precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

A study on the quantification of fatty acid isobutyl esters demonstrated good precision, with intra-day and inter-day RSDs under 10% for high, medium, and low concentrations. osha.gov For the OSHA method for this compound, the precision of the analytical procedure was evaluated, though specific RSD values were not provided in the summary. researchgate.net

Accuracy is the closeness of the analytical result to the true or accepted value. It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured. The OSHA method for isobutyrate reports desorption efficiencies averaging 100% for this compound from charcoal tubes using a 1:99 dimethyl formamide:carbon disulfide solution, indicating excellent accuracy in the sample preparation step. researchgate.net

Ruggedness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For GC methods used in the analysis of volatile esters like this compound, ruggedness testing might involve evaluating the effect of variations in parameters such as:

GC oven temperature ramp rate

Carrier gas flow rate

Injection volume

Different batches of the chromatographic column

A ruggedness test for a GC method for determining volatile impurities in a pharmaceutical product showed that changes in column temperature, ramp rate, and carrier gas pressure did not significantly affect the resolution, demonstrating the method's robustness.

Chemical Ecology and Sensory Science of Isobutyl Isobutyrate

Occurrence and Distribution in Natural Systems

As a naturally occurring compound, isobutyl isobutyrate is a component of the aromatic profiles of various plants and is also found in a range of food products and beverages, often as a result of fermentation or as a natural constituent of the ingredients.

This compound is synthesized by numerous plant species, where it contributes to the characteristic scent of their fruits, flowers, and essential oils. Its presence is a key factor in the complex aromatic bouquet that attracts pollinators and seed dispersers. The compound has been identified in a variety of fruits including apricots, bananas, grapes, and melons. frontiersin.org It is also a known volatile from flowers such as Roman chamomile (Chamaemelum nobile) and plants like the sweet bay (Laurus nobilis). nih.gov Furthermore, it is a component of hop oil, which is crucial in the brewing industry. frontiersin.org

Table 1: Natural Plant Sources of this compound

Natural Source Type
Apricot Fruit
Banana Fruit
Grape Fruit
Melon Fruit
Roman Chamomile (Chamaemelum nobile) Flower
Hop Oil Essential Oil
Sweet Bay (Laurus nobilis) Plant
Olive Fruit

This table is based on information from references frontiersin.orgnih.gov.

Beyond its presence in raw fruits and plants, this compound has been detected in various processed foods and beverages. nih.gov It is a notable flavor component in both non-alcoholic and alcoholic beverages. nih.govthegoodscentscompany.com For instance, it is found in whiskey and cider. frontiersin.org In the context of brewing, this compound can impart a desirable intense fruity flavor to beer. gu.edu.ly Its concentration in beer can be significantly influenced by the use of specific hop varieties, such as Solero, which are rich in this and other isobutyric esters. gu.edu.ly Studies have also investigated the presence of isobutyric esters in brewing worts and their subsequent biotransformation during fermentation. dntb.gov.ua

Table 2: Detection of this compound in Food and Beverages

Product Category
Beer Alcoholic Beverage
Whiskey Alcoholic Beverage
Cider Alcoholic Beverage
Fruit-flavored candies Food

This table is based on information from references frontiersin.orgthegoodscentscompany.comgu.edu.ly.

Olfactory Perception Mechanisms

The perception of this compound, like other volatile compounds, begins with its interaction with specialized receptors in the olfactory systems of organisms. Research, particularly in insects, has provided insights into these complex sensory pathways.

In insects, the detection of odors is mediated by olfactory receptors (ORs), which are sophisticated protein complexes. nih.gov These receptors are typically heterodimers, composed of a highly conserved co-receptor protein (Orco) and a variable, odor-specific receptor protein (often denoted as OrX). nih.govmdpi.com This OrX subunit determines the receptor's specificity, binding to a particular subset of chemical ligands. frontiersin.org The entire OR complex functions as a ligand-gated ion channel; when a volatile molecule like this compound binds to its specific OrX, the channel opens, allowing an influx of cations and triggering a neuronal signal. nih.govmdpi.com

While the general mechanism of insect olfaction is well-understood, the specific olfactory receptors that bind to this compound have not been fully deorphanized (identified and characterized). However, electrophysiological studies have confirmed that olfactory receptor neurons (ORNs) in certain insects, such as scarab beetles, are activated by this compound, demonstrating that dedicated receptors for this compound exist within their olfactory systems. nih.govoup.com

The concentration of an odorant can dramatically affect its perception and the behavioral response it elicits. Olfactory systems have evolved mechanisms to process a wide range of odor intensities. In insects, ORNs can adapt to both the average intensity (mean) and the fluctuation (variance) of an odor signal through processes known as gain control. nih.gov This allows the organism to detect and discriminate odors against varying background levels.

General studies on olfactory discrimination show that the ability to distinguish between similar odors can be concentration-dependent. For some organisms, a compound that is attractive at a low concentration can become repulsive at a high concentration. nih.gov This switch in behavior is often mediated by the activation of different sets of sensory neurons at different concentration thresholds. nih.gov For example, studies in canines have shown that they can be trained to discriminate between very similar concentrations of the same odorant, but their ability to generalize from a trained concentration to a novel one is limited. nih.govmdpi.com While these principles are fundamental to olfaction, specific research detailing the concentration-dependent effects of this compound on olfactory discrimination is not extensively available in the public domain.

Comparative studies of closely related species offer valuable insights into the evolution of sensory systems. Research on two congeneric species of scarab beetles, Pachnoda interrupta and Pachnoda marginata, has revealed a high degree of conservation in their olfactory systems for detecting food-related compounds, including this compound. nih.govoup.com

These two species are both generalist fruit and flower feeders but live in different habitats (P. interrupta in dry savannah and P. marginata in equatorial tropical Africa). nih.gov Despite their geographical separation and different environments, single-unit electrophysiology demonstrated that the species shared most of the same physiological types of ORNs. nih.govoup.com Out of 20 identified ORN classes, 18 were found in both species with no detectable difference in their response profiles. gu.edu.ly This high degree of conservation suggests that a similar sensory strategy is effective for locating food sources in both habitats. oup.com However, the study also noted that the relative proportions of these shared ORN classes often varied between the species, which may represent an evolutionary adaptation to the different sets of host plants available in their respective environments. nih.govoup.com

Ecological Roles and Biological Signaling

This compound, a volatile organic compound (VOC) with a characteristic fruity aroma, is found in a variety of plants. fragranceconservatory.com Its presence in nature suggests potential ecological roles, particularly in communicating with other organisms. The ecological functions of such compounds are often complex, involving both attraction and defense.

Functions in Attracting Animals and Pollinators

While direct research specifically detailing the role of this compound in attracting animal pollinators is not extensively documented, its chemical properties and natural occurrence in fruits and flowers provide strong indications of its likely function in this capacity. Esters, as a class of organic compounds, are significant contributors to the natural aromas of many fruits and flowers. imbibeinc.com These scents are crucial signals for attracting animals involved in pollination and seed dispersal. nih.gov

This compound has been identified as a natural constituent of various fruits, including apricots, bananas, melons, and strawberries. fragranceconservatory.comthegoodscentscompany.com The sweet, fruity scent of this compound can act as a chemical cue, signaling the presence of mature, sugar-rich fruits to frugivores. By consuming these fruits, animals aid in the dispersal of seeds, which is vital for plant reproduction and distribution.

The timing of the release of many plant volatiles is closely linked to pollination and fruit dispersal, highlighting their ecological and evolutionary importance. nih.gov The presence of this compound in the floral scent of plants like chamomile suggests it may also play a role in attracting pollinators such as bees and other insects. fragranceconservatory.comthegoodscentscompany.com These pollinators are drawn to the floral aroma in search of nectar and pollen, and in the process, they facilitate the plant's reproductive cycle.

Table 1: Natural Occurrence of this compound in Selected Plants

PlantPart of Plant
ApricotFruit
BananaFruit
ChamomileFlower/Oil
GrapesFruit
Hop OilEssential Oil
LaurelLeaf
MelonsFruit
OliveFruit
WhiskeyFermented Grains
Source: The Fragrance Conservatory fragranceconservatory.com, The Good Scents Company thegoodscentscompany.com

Potential Roles in Plant Defense Mechanisms

In addition to its role in attraction, this compound may also be involved in plant defense mechanisms. The production of certain volatile compounds in plants can be induced by herbivore feeding, and these compounds can act as deterrents to subsequent attacks. mdpi.com While specific studies on this compound's defensive role are limited, some evidence points towards its potential involvement in repelling insects.

Notably, this compound is used in the formulation of some insect repellents and insecticides. betterchemtech.compatimpex.innoaa.govoecd.org This industrial application is likely based on its observed effects on certain insect species. The compound's presence in plants may, therefore, serve a dual purpose: attracting beneficial organisms while deterring harmful ones.

The chemical profile of a plant, including its volatile emissions, can be altered in response to herbivory. nih.gov This change can influence the plant's interactions with a wide range of organisms, including both antagonists and mutualists. The production of esters like this compound could be part of a plant's induced defense system, making it less palatable or more toxic to herbivores. For instance, studies on fruit flies have shown that their response to lures can be influenced by various environmental and physiological factors, and the chemical composition of these lures is critical. researchgate.net This suggests that specific esters can play a direct role in insect behavior.

Further research is needed to fully elucidate the specific functions of this compound in plant defense. However, its known properties and applications suggest it is a plausible component of a plant's chemical arsenal (B13267) against herbivores.

Computational and Theoretical Studies of Isobutyl Isobutyrate

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are crucial for understanding how isobutyl isobutyrate interacts with itself and with other substances, which is fundamental to its role as a solvent and flavor compound.

A sophisticated method for analyzing intermolecular interactions is through the Conductor-like Screening Model for Real Solvents (COSMO-RS). wikipedia.org This model uses the results of quantum chemical calculations to determine the screening charge density (σ) on the surface of a molecule. wikipedia.org This charge density is then used to create a histogram known as a σ-profile, which characterizes the polarity distribution of the molecule's surface. researchgate.netzenodo.org From this profile, the σ-potential is calculated, which represents the chemical potential of different surface segments and their affinity for various interactions, such as hydrogen bonding and electrostatic interactions. researchgate.netzenodo.org

For this compound, a σ-potential analysis would reveal distinct interaction regions:

Negative Potentials (Hydrogen Bond Acceptors): The carbonyl oxygen of the ester group would exhibit a strong negative potential, indicating its capacity to act as a hydrogen bond acceptor.

Positive Potentials (Hydrogen Bond Donors): The hydrogen atoms on the isobutyl groups, while not strong donors, would have slight positive potentials.

Near-Zero Potentials (Non-polar Regions): The hydrocarbon portions of the molecule (the isobutyl and isopropyl groups) would have σ-potentials close to zero, characteristic of non-polar, van der Waals interactions. numberanalytics.com

This detailed surface analysis allows for the prediction of how this compound will interact with other molecules, which is key to understanding its solvency and miscibility. The interactions are fundamentally electrostatic, resulting from the attraction between positive and negative charges, whether they are full, partial, or transient. harvard.edu

Table 1: Types of Intermolecular Interactions Analyzed by σ-Potential

Interaction TypeDescriptionRelevance to this compound
Electrostatic (Misfit)Energy arising from the mismatch of charge densities on interacting molecular surfaces. wikipedia.orgDominant interaction involving the polar ester group.
Hydrogen BondingSpecific, strong dipole-dipole interaction involving a hydrogen atom and a highly electronegative atom (like oxygen). numberanalytics.comThe carbonyl oxygen acts as a hydrogen bond acceptor.
Van der Waals (Dispersion)Weak attractive forces arising from temporary fluctuations in electron density. numberanalytics.comPrimary interactions for the non-polar alkyl chains.

The Non-Random Two-Liquid (NRTL) model is a widely used thermodynamic activity coefficient model for describing the phase behavior of liquid mixtures. numberanalytics.com It is particularly effective for systems containing polar and non-polar components, making it suitable for mixtures involving this compound. The NRTL equation is based on the local composition concept, which posits that the composition of a mixture in the immediate vicinity of a central molecule is different from the bulk composition. numberanalytics.comrsc.org

The model relies on binary interaction parameters that are typically determined by fitting the model to experimental data, such as vapor-liquid equilibrium (VLE), liquid-liquid equilibrium (LLE), excess enthalpy (hE), and infinite dilution activity coefficients (γ∞). numberanalytics.comlibretexts.org For a binary system, the NRTL model uses several parameters, as detailed in the table below.

Table 2: Key Components of the NRTL Model

Parameter/TermSymbolDescription
Activity CoefficientγiA factor used to account for deviations from ideal behavior in a mixture.
Binary Interaction Energy ParameterτijRepresents the interaction energy between component i and component j. numberanalytics.com Derived from experimental data. libretexts.org
Non-randomness ParameterαijAccounts for the non-random distribution of molecules in the mixture. mdpi.com
Local CompositionxjiThe mole fraction of component j around a central molecule of component i.

The NRTL model has been successfully used to represent VLE data for numerous systems, including those with aroma compounds like esters. Studies have shown that the NRTL model can provide a better representation of experimental data compared to other models like Wilson or UNIQUAC for certain systems. acs.org For instance, in modeling the VLE of the isobutane (B21531)/butane/ethanol (B145695) system, binary interaction parameters for the modified Redlich-Kwong equation of state were determined from binary VLE data, a similar approach to parameterizing the NRTL model.

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to determine the properties of molecules. These calculations provide fundamental information about molecular structure and reactivity.

Electronic structure calculations solve the Schrödinger equation for a molecule to determine the wavefunction of its electrons. This information can be used to compute a wide array of properties, including molecular geometry (bond lengths and angles), electronic energy, and electrical properties like dipole moment.

For this compound, electronic structure calculations, often performed using Density Functional Theory (DFT), would provide a detailed picture of electron distribution. zenodo.org This analysis reveals the location of electron-rich areas (like the carbonyl oxygen) and electron-poor areas, which are crucial for understanding the molecule's reactivity and intermolecular interactions. The calculations form the basis for further analysis, such as the σ-potential analysis mentioned previously, by providing the necessary charge density data. wikipedia.org

Cheminformatics Applications in this compound Research

Cheminformatics is a field that combines chemistry, computer science, and information science to store, retrieve, analyze, and model chemical information. It plays a crucial role in managing the vast amount of data generated in chemical research.

For a compound like this compound, cheminformatics applications are diverse:

Database Management: Storing and indexing information on its chemical structure, properties (e.g., boiling point, density), and spectra in databases like PubChem. harvard.edu

Property Prediction: Using Quantitative Structure-Activity Relationship (QSAR) and other machine learning models to predict properties that have not been experimentally measured.

Virtual Screening: Searching large chemical libraries to find compounds with similar structural or property profiles to this compound, for example, to identify alternative solvents or flavor agents.

Diversity Analysis: Comparing the structural features of this compound to large datasets of other natural and synthetic compounds to understand its place in the chemical space.

These applications streamline research by enabling efficient data analysis and prioritizing experimental work.

Predictive Modeling of Biological and Environmental Fate

Computational models are increasingly used to predict how a chemical will behave in biological systems and the environment, reducing the need for extensive experimental testing.

For this compound, predictive models can estimate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile. Furthermore, its environmental fate, such as biodegradability, can be assessed. Specialized platforms, like the web-based tool BiodegPred, use machine learning algorithms trained on large experimental datasets to predict whether a compound is likely to be biodegradable or persistent in the environment based solely on its chemical structure. Such tools can provide an initial risk assessment for the use and release of chemicals. This is particularly important for a widely used solvent and flavor ingredient to ensure its environmental and biological impact is well understood.

Exposure Assessment Models

Exposure assessment models are computational tools designed to predict the distribution and concentration of a chemical in the environment. One such widely used tool for estimating environmental fate is the EPISuite™ software developed by the U.S. Environmental Protection Agency (EPA). While specific modeling under the name "MNSEM 145J" for this compound is not found in publicly available scientific literature, fugacity modeling, such as that performed using components of EPISuite™, provides valuable insights into the compound's environmental distribution.

Fugacity modeling (Level III) was conducted for this compound using EPISuite™ (v. 3.11). oecd.org This model assumes equal release rates to air, water, and soil to predict the partitioning of the chemical in a unit world environment. The input parameters for this model are based on the known physicochemical properties of this compound.

Table 1: Physicochemical Input Parameters for Fugacity Modeling of this compound

Property Value Source
Molecular Weight 144.21 g/mol oecd.org
Melting Point -80.7 °C oecd.org
Boiling Point 148.6 °C oecd.org
Water Solubility 520 mg/L oecd.org
Log K_ow 2.68 oecd.org
Henry's Law Constant 1.58x10⁻³ atm-m³/mol oecd.org

The model also incorporates media-specific half-lives, with the atmospheric photo-oxidation rate constant being a key parameter for degradation in the air. oecd.org Based on this Level III fugacity modeling, the majority of this compound released into the environment is expected to partition into the soil and water compartments, with a smaller fraction remaining in the air. oecd.org

Table 2: Predicted Environmental Distribution of this compound (Level III Fugacity Model)

Environmental Compartment Predicted Distribution (%) Source
Air 12.6 oecd.org
Water 34.4 oecd.org
Soil 52.7 oecd.org

These modeling results suggest that soil and water are the primary environmental sinks for this compound. The compound's moderate volatility is also a factor in its environmental transport. oecd.org The calculated volatilization half-lives from a model river and lake were 1.67 hours and 4.955 days, respectively, indicating a moderate rate of transfer from water to air. oecd.org

Ecotoxicity Prediction Models

Ecotoxicity prediction models, such as the Ecological Structure Activity Relationships (ECOSAR) program, are used to estimate the potential for a chemical to cause adverse effects to aquatic life. sigmaaldrich.comepa.gov ECOSAR uses the chemical structure and its log K_ow to predict acute (short-term) and chronic (long-term) toxicity to fish, aquatic invertebrates (like daphnids), and green algae. epa.gov These predictions are particularly useful when experimental data are limited.

For this compound, ECOSAR (v0.99g) calculations have been performed to estimate its aquatic toxicity.

Table 3: ECOSAR Predicted Acute Aquatic Toxicity of this compound

Organism Predicted Toxicity Value (mg/L) Source
Fish 9.455 oecd.org
Daphnids 27.556 oecd.org
Green Algae 0.771 oecd.org

These predicted values provide an initial screening-level assessment of the potential hazard of this compound to aquatic ecosystems. It is important to note that these are modeled estimates and should be considered in conjunction with available experimental data for a comprehensive risk assessment. For instance, an experimental study with Daphnia magna reported a 48-hour EC50 of 55.8 to 59.3 mg/L, which is in a similar order of magnitude to the ECOSAR prediction. oecd.org

The use of such computational tools is a key component of modern chemical safety evaluation, allowing for the prioritization of substances for further testing and the implementation of appropriate risk management measures.

Advanced Applications and Emerging Research Areas

Utilization in Novel Materials Synthesis

A significant area of emerging research is the use of isobutyl isobutyrate as a specialized solvent in the synthesis of advanced inorganic materials. Its chemical properties are proving to be highly advantageous in controlling the formation and function of next-generation energy storage components.

Recent breakthroughs have identified this compound (IBIB) as a key solvent for the wet chemical synthesis of lithium thiophosphate (Li3PS4), a promising solid electrolyte for all-solid-state batteries. acs.orgfigshare.com This synthesis method is gaining importance due to its scalability and versatility. acs.orgfigshare.com The process typically involves reacting lithium sulfide (B99878) (Li2S) and phosphorus pentasulfide (P2S5) in an organic solvent. acs.orgfigshare.com

In this context, this compound has been successfully used as the reaction medium. acs.org Research has shown that it facilitates the formation of a Li3PS4 solvato-complex, which is a precursor to the final solid electrolyte material. acs.orgfigshare.com The choice of solvent is critical, and this compound has been singled out from various tested organic polar solvents, including other esters, ketones, and amines, for its effectiveness. acs.orgfigshare.com

The properties of this compound as a solvent have a direct and significant impact on the final characteristics of the synthesized β-Li3PS4. Studies have revealed that the electronic density of the solvent's polar function is a key parameter influencing the reaction and the resulting ionic conductivity. acs.orgfigshare.com

One of the main advantages of using this compound is that it allows for the crystallization of the highly desirable β-phase of Li3PS4. acs.org This crystalline phase is achieved after a drying step at 120 °C, a temperature sufficient to decompose the intermediate solvato-complex formed with the this compound. acs.org The resulting material is pure β-Li3PS4, free from impurities. acs.org

Crucially, the use of this compound as the solvent leads to one of the highest reported ionic conductivities for β-Li3PS4 produced via a wet chemical method. acs.orgfigshare.com A room temperature ionic conductivity of 2.1 × 10⁻⁴ S cm⁻¹ has been achieved, which is a critical factor for the performance of all-solid-state batteries. acs.orgfigshare.com This high conductivity is attributed to the formation of a well-defined crystalline structure, which is facilitated by the specific properties of the this compound solvent. acs.org

PropertyValueSource
Resulting Materialβ-Li3PS4 acs.org
Synthesis MethodWet Chemical Synthesis acs.orgfigshare.com
Ionic Conductivity2.1 × 10⁻⁴ S cm⁻¹ (at room temp.) acs.orgfigshare.com
Drying Temperature120 °C acs.org

Sustainable Bio-based Production and Biorefining Concepts

In line with the global shift towards a circular economy, significant research is being directed at producing this compound from renewable feedstocks. rsc.org The goal is to replace fossil-based production routes with more sustainable biotechnological processes. rsc.org One promising avenue is the microbial production of this compound. rsc.org This involves using engineered microorganisms to convert bio-based raw materials, such as sugars, into the desired ester. rsc.org

A key precursor for bio-based this compound is isobutene (or isobutylene). sciencedaily.combiooekonomie.de Researchers have developed methods to produce isobutene from the glucose found in plants using natural enzymes. sciencedaily.com This bio-isobutene can then serve as a platform chemical for various products, including this compound. biooekonomie.de Global Bioenergies, for instance, is producing sugar-based renewable isobutene which can be used as a building block for cosmetic applications and other chemicals. biooekonomie.de The development of such bio-based pathways is crucial for reducing the environmental impact of chemical manufacturing. rsc.org

Industrial Process Optimization and Scale-Up Considerations

The traditional method for producing this compound involves the esterification of isobutyric acid and isobutanol, often using corrosive catalysts like sulfuric acid, which necessitates expensive stainless steel equipment. google.com To overcome these drawbacks, alternative industrial processes are being developed and optimized.

One innovative approach is the one-step condensation of isobutyraldehyde (B47883) using a catalyst system primarily composed of aluminum alkoxide. google.com This method offers several advantages, including lower raw material costs, a simpler process, and high product purity. google.com The reaction is typically carried out at a low temperature, between -30 °C and 20 °C. google.com

Furthermore, catalytic one-step synthesis from isobutanol is also being explored. google.com This process uses a fixed-bed reactor and a catalyst made of zinc, zirconium, and rare earth oxides with a small amount of palladium. google.com The reaction is performed at temperatures between 200-350 °C and pressures up to 2Mpa, demonstrating high conversion and selectivity. google.com

Industrial Production Methods for this compound

Method Raw Material(s) Catalyst Key Process Conditions Source
Condensation Isobutyraldehyde Aluminum Alkoxide -30 to 20 °C; 0.5-5 hours google.com
Esterification Isobutyric acid, Isobutanol 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) 80 °C; 3 hours chemicalbook.com

These advancements in synthesis and process optimization are critical for the economic and scalable production of this compound for both its traditional and emerging high-tech applications.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing isobutyl isobutyrate with high purity?

  • Methodology : Use esterification reactions between isobutyric acid and isobutanol, catalyzed by sulfuric acid or enzymatic approaches. Characterize purity via gas chromatography (GC) with flame ionization detection (FID) and confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) .
  • Key Considerations : Monitor reaction kinetics and equilibrium using real-time Fourier-transform infrared (FTIR) spectroscopy to optimize yield. Purity thresholds (≥98%) are critical for reproducibility in downstream applications .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

  • Methodology : Employ GC-mass spectrometry (GC-MS) for specificity in volatile organic compound analysis. For non-volatile matrices, high-performance liquid chromatography (HPLC) paired with refractive index detection is recommended. Validate methods using internal standards (e.g., deuterated analogs) to account for matrix effects .
  • Data Interpretation : Compare retention indices and spectral libraries (e.g., NIST database) to minimize false positives .

Q. How can researchers safely handle this compound given its flammability and potential health risks?

  • Protocols : Store in grounded, explosion-proof containers at temperatures below 25°C. Use inert gas purging (e.g., nitrogen) during transfers to mitigate fire risks (flash point: 150°F/65.5°C). Personal protective equipment (PPE) must include chemical-resistant gloves and vapor respirators .
  • Emergency Measures : Implement fume hoods for ventilation and establish spill containment protocols using non-combustible absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can contradictions in solubility data for this compound across solvents be resolved?

  • Methodology : Conduct systematic solubility studies using the shake-flask method at controlled temperatures (e.g., 25°C, 40°C). Validate results with computational models like the Modified Apelblat equation or COSMO-RS to account for solvent polarity and hydrogen-bonding interactions .
  • Data Gaps : Existing solubility evaluations lack consistency in temperature ranges (e.g., 0–50°C) and solvent purity standards, necessitating meta-analyses of historical datasets .

Q. What experimental designs are suitable for investigating the chronic toxicity of this compound?

  • Approach : Use rodent models for subchronic (90-day) and chronic (2-year) exposure studies. Monitor neurotoxic effects via behavioral assays (e.g., open-field tests) and histopathological analyses of liver/kidney tissues. Compare results with acute toxicity data (LD₅₀ > 5,000 mg/kg in rats) .
  • Challenges : Address the absence of carcinogenicity and reproductive toxicity data by incorporating in vitro mutagenicity assays (e.g., Ames test) and OECD guidelines .

Q. How can computational models predict the thermodynamic properties of this compound in novel applications?

  • Framework : Apply quantum mechanical calculations (e.g., DFT) to estimate enthalpy of vaporization and Gibbs free energy. Validate predictions against experimental vapor-liquid equilibrium (VLE) data .
  • Limitations : Current models underestimate non-ideal behavior in ester mixtures, necessitating hybrid approaches like UNIFAC for industrial solvent design .

Q. What strategies mitigate risks when using this compound in high-temperature energy systems (e.g., solar thermal storage)?

  • Risk Assessment : Evaluate thermal decomposition products using thermogravimetric analysis (TGA) and GC-MS. Substitute with higher flash-point esters (e.g., methyl palmitate) if operating temperatures exceed 150°F .
  • Mitigation : Integrate pressure-relief valves and automated fire suppression systems in reactor designs .

Methodological Guidance

  • Data Reprodubility : Document synthesis protocols in line with the Beilstein Journal of Organic Chemistry standards, including detailed reaction conditions (catalyst concentration, stoichiometry) and spectral data in supplementary materials .
  • Ethical Reporting : Disclose conflicts of interest and funding sources in the "Acknowledgments" section, adhering to journal-specific guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.